Cas no 898438-82-9 (3,4-dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)

3,4-Dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide is a sulfonamide derivative featuring a dichlorophenyl and dihydroquinazolinone scaffold. This compound exhibits potential as an intermediate or active moiety in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators due to its structurally distinct pharmacophores. The dichlorophenyl group enhances lipophilicity and binding affinity, while the dihydroquinazolinone core may contribute to hydrogen bonding interactions. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The compound’s synthetic versatility and potential bioactivity render it suitable for pharmaceutical research, particularly in targeting pathways involving sulfonamide-sensitive proteins.
3,4-dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide structure
898438-82-9 structure
Product Name:3,4-dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide
CAS No:898438-82-9
MF:C21H15Cl2N3O3S
MW:460.333101511002
CID:5490484
Update Time:2025-05-19

3,4-dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 3,4-dichloro-N-[4-(2-methyl-4-oxo-3(4H)-quinazolinyl)phenyl]-
    • 3,4-dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide
    • Inchi: 1S/C21H15Cl2N3O3S/c1-13-24-20-5-3-2-4-17(20)21(27)26(13)15-8-6-14(7-9-15)25-30(28,29)16-10-11-18(22)19(23)12-16/h2-12,25H,1H3
    • InChI Key: URMQLBXZMIMOHJ-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(N3C(=O)C4=C(N=C3C)C=CC=C4)C=C2)(=O)=O)=CC=C(Cl)C(Cl)=C1

3,4-dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide Pricemore >>

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3,4-dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide Related Literature

Additional information on 3,4-dichloro-N-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide

3,4-Dichloro-N-(4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl)benzene-1-sulfonamide: A Comprehensive Overview

In the ever-evolving landscape of chemical research and development, the compound 3,4-Dichloro-N-(4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl)benzene-1-sulfonamide (CAS No: 898438-82-9) has emerged as a significant molecule of interest. This compound, with its intricate structure and potential applications, has garnered attention from researchers across various disciplines. This article delves into its chemical properties, synthesis methods, biological activities, and its relevance in contemporary scientific studies.

The molecular structure of 3,4-Dichloro-N-(4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl)benzene-1-sulfonamide is characterized by a sulfonamide group attached to a benzene ring substituted with two chlorine atoms at the 3 and 4 positions. The sulfonamide group is further connected to a quinazoline derivative, which introduces additional complexity and functionality to the molecule. The quinazoline moiety is known for its versatility in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets.

Recent studies have highlighted the potential of this compound in the field of pharmacology. Its sulfonamide group is a common feature in many drugs, often contributing to improved bioavailability and target specificity. The presence of the quinazoline ring system adds another layer of functionality, as quinazolines are known for their ability to modulate enzyme activity and receptor binding. These properties make CAS No: 898438-82-9 a promising candidate for drug development.

The synthesis of 3,4-Dichloro-N-(4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yL)phenyl)benzene-l-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have employed various strategies to optimize the synthesis pathway, focusing on improving yield and purity while minimizing environmental impact. The use of microwave-assisted synthesis and continuous flow reactors has been particularly effective in streamlining the production process.

In terms of biological activity, this compound has shown potential as an inhibitor of certain kinases and enzymes involved in disease pathways. Preclinical studies have demonstrated its ability to modulate cellular signaling pathways associated with inflammation and cancer progression. These findings underscore its potential as a therapeutic agent in oncology and inflammatory diseases.

The structural versatility of CAS No: 898438–82–9 also makes it an attractive candidate for combinatorial chemistry approaches. By modifying substituents on the benzene ring or the quinazoline moiety, researchers can explore a wide range of structural analogs with varying pharmacological profiles. This approach has been instrumental in identifying lead compounds for drug discovery programs.

From an analytical standpoint, modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and X-ray crystallography have been employed to characterize this compound's structure and conformational properties. These analyses provide critical insights into its three-dimensional arrangement, which is essential for understanding its interactions with biological targets.

In conclusion, CAS No: 898438–82–9, or 3,4-Dichloro-N-(4-(2-methyl–oxo–dihydroquinazolin–yL)phenyl)benzene-l-sulfonamide, represents a compelling example of how complex molecular architectures can be leveraged for therapeutic innovation. With ongoing research exploring its synthetic optimization and biological applications, this compound continues to be a focal point in chemical research.

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